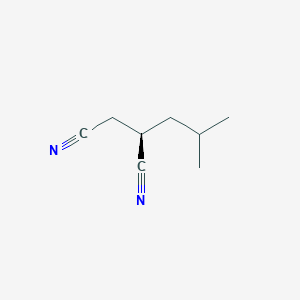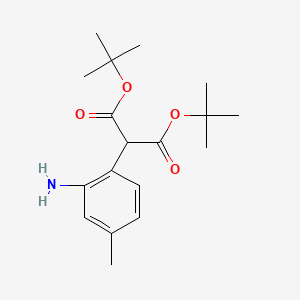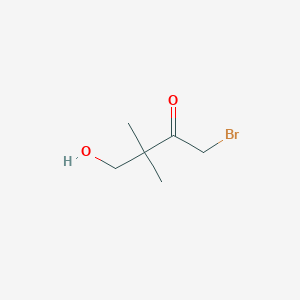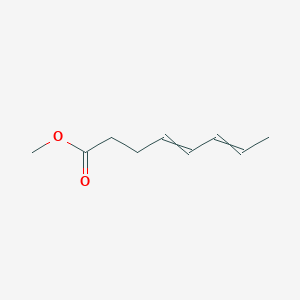
Naphthalenetrisulfonic acid
Descripción general
Descripción
Naphthalenetrisulfonic acid is an organic compound with the molecular formula C10H8O9S3. It is a trisulfonic acid derivative of naphthalene, characterized by the presence of three sulfonic acid groups attached to the naphthalene ring. This compound is known for its high solubility in water and its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalenetrisulfonic acid can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The reaction conditions typically include:
Temperature: 100-150°C
Reagents: Fuming sulfuric acid (oleum)
Reaction Time: Several hours
The sulfonation reaction introduces sulfonic acid groups at the 1, 2, and 3 positions of the naphthalene ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar sulfonation processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also involve purification steps such as crystallization and filtration to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenetrisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate salts, substituted naphthalene derivatives, and oxidized sulfonic acid compounds.
Aplicaciones Científicas De Investigación
Naphthalenetrisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalenetrisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins, enzymes, and other biomolecules. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
Uniqueness
Naphthalenetrisulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H8O9S3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
naphthalene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)8-5-6-3-1-2-4-7(6)9(21(14,15)16)10(8)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clave InChI |
GPUMPJNVOBTUFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Benzo[1,3]dioxol-5-yloxy)-cyclohexanone](/img/structure/B8539218.png)



![2-Bromo-4-fluorobenzo[d]thiazole-6-carbaldehyde](/img/structure/B8539242.png)





